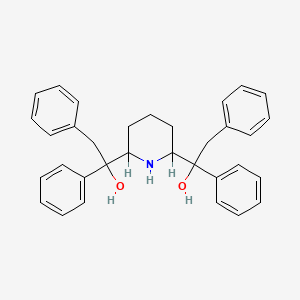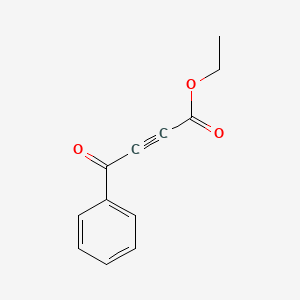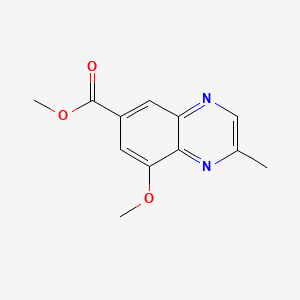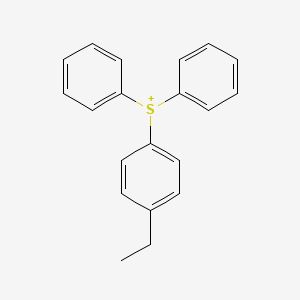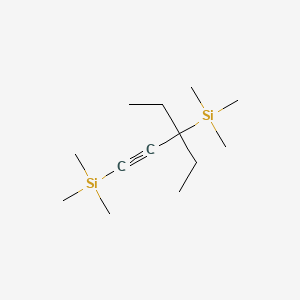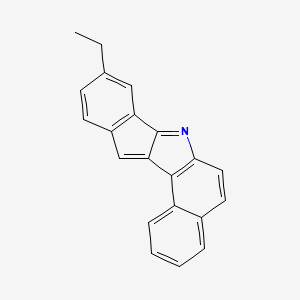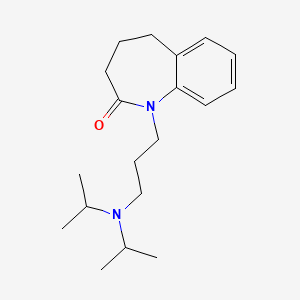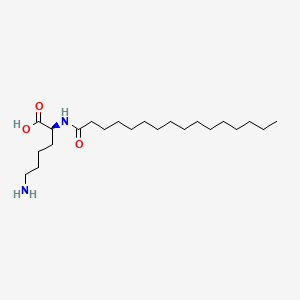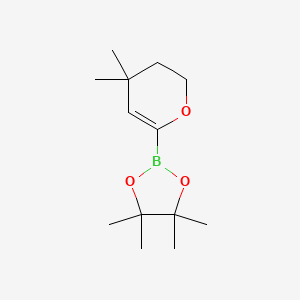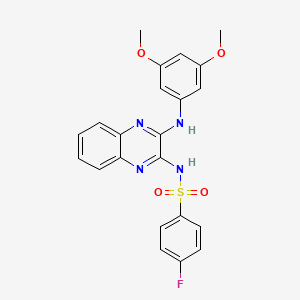
3-(3-Bromo-5-chlorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-5-chlorophenyl)pyridine is an organic compound with the molecular formula C11H7BrClN It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenyl)pyridine typically involves the halogenation of a phenylpyridine precursor. One common method is the bromination of 3-(5-chlorophenyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3-(3-Bromo-5-chlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
科学研究应用
3-(3-Bromo-5-chlorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Catalysis: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
作用机制
The mechanism of action of 3-(3-Bromo-5-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile. In materials science, the compound’s electronic properties are crucial for its function in devices like LEDs, where it facilitates charge transport and emission processes.
相似化合物的比较
Similar Compounds
3-(3-Chlorophenyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-(3-Bromophenyl)pyridine:
3-(3-Bromo-5-fluorophenyl)pyridine: Contains a fluorine atom instead of chlorine, leading to variations in electronic properties.
Uniqueness
3-(3-Bromo-5-chlorophenyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and electronic characteristics. This dual halogenation allows for versatile functionalization and enhances the compound’s utility in various applications, from drug design to materials science.
属性
分子式 |
C11H7BrClN |
|---|---|
分子量 |
268.53 g/mol |
IUPAC 名称 |
3-(3-bromo-5-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H |
InChI 键 |
WAQLMAFHYBDROI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


